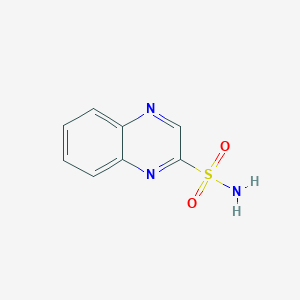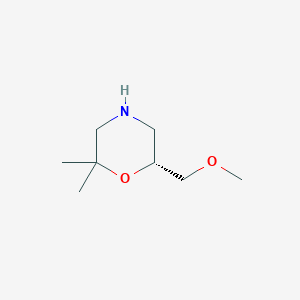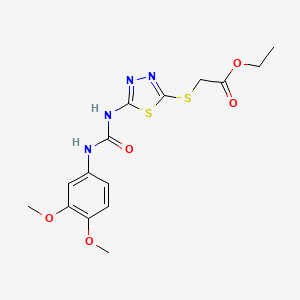
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a tool compound in various biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves the inhibition of certain enzymes, such as protein kinase B (Akt). Akt is a serine/threonine kinase that is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of Akt can lead to a decrease in cell survival and an increase in cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine are primarily related to its inhibition of Akt. This inhibition can lead to a decrease in cell survival and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine in lab experiments include its ability to inhibit Akt and its antitumor activity. However, there are also limitations to using this compound. For example, it may not be effective in all types of cancer cells, and its mechanism of action may not be fully understood.
Future Directions
There are many future directions for research on 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Investigation of the potential use of this compound in combination with other drugs for cancer treatment.
3. Studies on the potential use of this compound in other diseases, such as neurodegenerative diseases.
4. Development of new analogs of this compound with improved properties, such as increased potency or selectivity.
5. Investigation of the potential use of this compound as a tool compound in other areas of research, such as neuroscience or immunology.
Conclusion:
In conclusion, 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a valuable tool compound for scientific research. Its ability to inhibit Akt and its antitumor activity make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other areas of research.
Synthesis Methods
The synthesis of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves several steps. The starting material for the synthesis is 4-amino-5-fluoro-2-methylpyrimidine, which is reacted with 3-chloro-1-(4-methylpiperidin-1-yl)quinazoline to form the desired compound. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a polar solvent such as N,N-dimethylformamide.
Scientific Research Applications
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine has a wide range of scientific research applications. This compound is commonly used as a tool compound in various biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B (Akt), which are involved in cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
properties
IUPAC Name |
5-fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-13-17(20)19(24-11-21-13)25(2)14-6-5-9-26(10-14)18-15-7-3-4-8-16(15)22-12-23-18/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFIKQCSIXXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=NC=NC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)


![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
